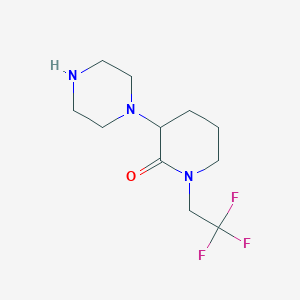
3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Reagent Selection: Choosing appropriate starting materials and reagents.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.
Purification: Using techniques such as chromatography to purify the final product.
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis process, ensuring consistency and purity through rigorous quality control measures .
化学反応の分析
3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific functional groups present in this compound .
科学的研究の応用
3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a reference compound in various chemical assays and studies.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, bioactive molecules typically exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of enzyme activity or activation of signaling pathways .
類似化合物との比較
3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one can be compared with other similar bioactive molecules in terms of its structure, activity, and applications. Some similar compounds include:
Chembl1234567: Known for its enzyme inhibition properties.
Chembl2345678: Studied for its receptor binding affinity.
Chembl3456789: Explored for its therapeutic potential in treating specific diseases.
The uniqueness of this compound lies in its specific molecular structure and the particular biological activities it exhibits .
生物活性
3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring and a trifluoroethyl group, which contribute to its pharmacological profile. The structural characteristics suggest interactions with various biological targets, particularly in the context of neurological disorders and pain management.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈Cl₂F₃N₃O with a molecular weight of approximately 338.20 g/mol. Its unique structure includes:
- Piperazine Ring : Known for its role in drug design due to hydrogen bonding capabilities.
- Trifluoroethyl Group : Enhances binding affinity and metabolic stability.
- Piperidin-2-one Core : Associated with various bioactive compounds, including anticonvulsants.
Pharmacological Profile
Research indicates that this compound exhibits significant biological activity, particularly as an antagonist of receptors involved in pain pathways. Its interaction with G-protein coupled receptors (GPCRs) suggests potential efficacy in treating conditions such as migraines and other neurological disorders. The compound's ability to bind to specific receptors has been studied through various assays, including radiolabeled ligand binding assays.
Key Findings:
- Binding Affinity : Studies have shown that the compound has a notable binding affinity for receptors implicated in pain signaling pathways.
- Potential Therapeutic Applications : Its structural features make it a candidate for developing new therapeutics targeting neurological disorders.
Comparative Analysis with Similar Compounds
A comparison of this compound with related compounds highlights its unique properties:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one | Contains a phenyl group | Potentially enhanced activity due to additional aromatic interactions |
| 3-Amino-6-methyl-1-(2,3-difluorophenyl)piperidin-2-one | Contains difluorophenyl group | May exhibit different receptor selectivity |
| 1-(Piperazin-1-yl)-5-(trifluoromethyl)indole | Incorporates an indole structure | Offers unique pharmacological properties related to indole derivatives |
Case Studies
Several studies have investigated the biological activity of similar piperazine derivatives. For instance:
- Antitumor Activity : A study evaluated a series of piperazine derivatives for their antitumor effects, demonstrating that structural modifications significantly influenced their efficacy against cancer cell lines .
- Antiparasitic Activity : Research on related compounds revealed that modifications could enhance activity against parasites while balancing solubility and metabolic stability .
特性
IUPAC Name |
3-piperazin-1-yl-1-(2,2,2-trifluoroethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3N3O/c12-11(13,14)8-17-5-1-2-9(10(17)18)16-6-3-15-4-7-16/h9,15H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAGMVOBCZQMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC(F)(F)F)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














